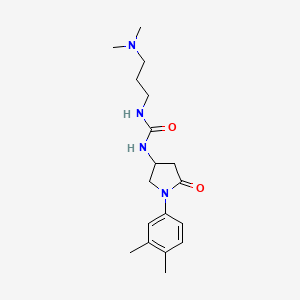
1-(3-(Dimethylamino)propyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(3-(Dimethylamino)propyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea" is a structurally complex molecule that appears to be related to the family of diaryl ureas, which are significant in medicinal chemistry due to their potential biological activities. Diaryl ureas have been explored for their antiproliferative effects against various cancer cell lines, as demonstrated by the synthesis and evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives . These compounds have shown significant effects, suggesting that the compound may also possess interesting biological properties.
Synthesis Analysis
The synthesis of related urea derivatives often involves the cyclocondensation of amidines with dimethyl acetylenedicarboxylate (DMAD), as seen in the synthesis of 5-dialkylamino-4-pyrrolin-3-ones . These compounds can further react with singlet oxygen to yield highly functionalized ureas through a 1,2-dioxetane cleavage. This method could potentially be adapted for the synthesis of "1-(3-(Dimethylamino)propyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea" by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of urea derivatives is characterized by the presence of a urea moiety, which is a functional group consisting of a carbonyl group flanked by two amine groups. This moiety is known to participate in hydrogen bonding, which can significantly influence the compound's interaction with biological targets. For instance, protonated urea-based ligands have been shown to bind oxo-anions through hydrogen bond motifs involving the urea NH groups and the carbonyl .
Chemical Reactions Analysis
Urea derivatives can undergo various chemical reactions depending on their functional groups. For example, the photooxygenation of 5-dialkylamino-4-pyrrolin-3-ones leads to the formation of functionalized ureas and subsequent cyclization to 2-oxazolidinones in methanol . Additionally, the reaction of protonated urea-based ligands with inorganic oxo-acids results in the formation of adducts with anions, demonstrating the reactivity of the urea NH groups and the protonated pyridyl NH+ fragment .
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives are influenced by their molecular structure. The presence of dimethylamino groups suggests that the compound may exhibit basic properties and could be protonated under acidic conditions. The urea moiety's ability to form hydrogen bonds can affect the compound's solubility and interaction with biological molecules. The specific physical properties such as melting point, solubility, and stability would require empirical determination through experimental studies.
Aplicaciones Científicas De Investigación
Complexation-Induced Unfolding in Heterocyclic Ureas
Heterocyclic ureas have been studied for their ability to unfold and form multiply hydrogen-bonded complexes. This research explores the synthesis and conformational studies of these ureas, highlighting their potential in mimicking the helix-to-sheet transition shown by peptides. Such unfolding and complexation processes are critical for understanding molecular self-assembly and could offer insights into peptide-like behaviors in synthetic molecules (Corbin et al., 2001).
Discovery of Nonpeptide Agonists
Research has led to the discovery of nonpeptidic agonists like 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one, which interacts with the urotensin-II receptor. This discovery is significant in pharmacological research, offering a new avenue for drug leads and research tools (Croston et al., 2002).
Electron Transfer in Hydrogen-Bonded Complexes
The study of electron transfer across multiple hydrogen bonds in urea compounds is vital in understanding the electrical properties of molecular complexes. Such research could have implications in designing molecules with specific electrical characteristics (Pichlmaier et al., 2009).
Synthesis and Functionalization in Organic Chemistry
Research on the synthesis and functionalization of urea derivatives is crucial in organic chemistry. This includes exploring the reactions of ureas with various compounds, leading to the creation of new heterocyclic systems and potential pharmacological agents (Časar et al., 2005).
Supramolecular Chemistry and Tautomerism
Investigating the conformational equilibrium and tautomerism in urea derivatives contributes to the field of supramolecular chemistry. Such studies can lead to new molecular sensing technologies based on conformational changes and tautomerism control (Kwiatkowski et al., 2019).
Anion Coordination Chemistry
Urea-based ligands have been examined for their anion coordination chemistry. Understanding how these ligands interact with anions contributes to the development of new materials and insights into the behavior of molecular complexes (Wu et al., 2007).
Propiedades
IUPAC Name |
1-[3-(dimethylamino)propyl]-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O2/c1-13-6-7-16(10-14(13)2)22-12-15(11-17(22)23)20-18(24)19-8-5-9-21(3)4/h6-7,10,15H,5,8-9,11-12H2,1-4H3,(H2,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVSMFIQWDIAPSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCCCN(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Dimethylamino)propyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methanol](/img/structure/B2531006.png)
![8-((2,5-Dimethylphenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2531007.png)

![Bicyclo[2.1.1]hexane-1,4-diamine;dihydrochloride](/img/structure/B2531013.png)
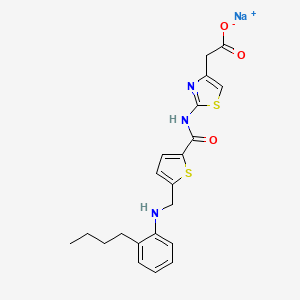

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2531016.png)
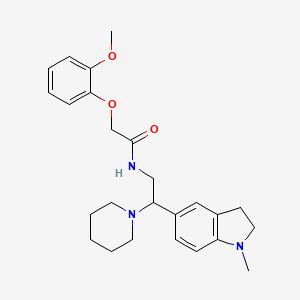
![1-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]piperidine](/img/structure/B2531018.png)
![1,1-Bis(4-chlorophenyl)-2-[(3-chlorophenyl)sulfonyl]-1-ethanol](/img/structure/B2531019.png)
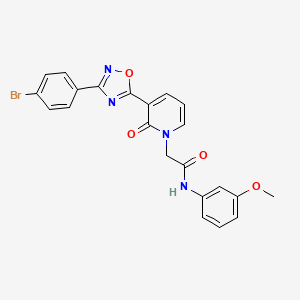
![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2531021.png)
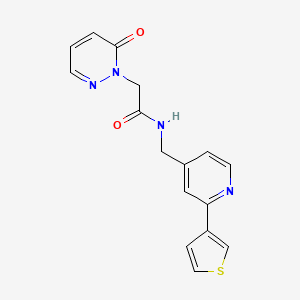
![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2531026.png)